1-甲基-2H-喹啉

描述

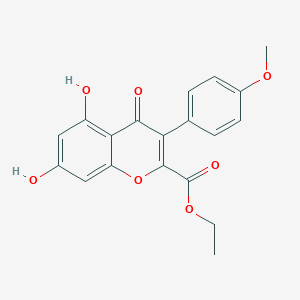

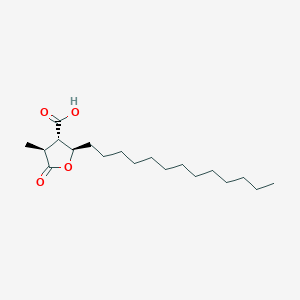

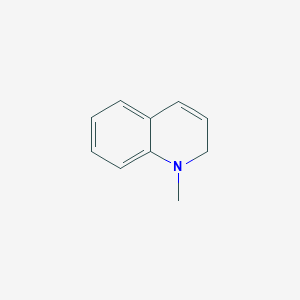

1-Methyl-2H-quinoline, also known as 2-Methylquinoline or Quinaldine, is an organic compound with the formula CH3C9H6N . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes . It is a colorless oil but commercial samples can appear colored .

Synthesis Analysis

Quinaldine is recovered from coal tar . It can be prepared from aniline and paraldehyde via Skraup synthesis or from aniline and crotonaldehyde via Doebner-von Miller variation of the Skraup reaction . Hydrogenation of quinaldine gives 2-methyltetrahydroquinoline . This reduction can be conducted enantioselectively . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .

Molecular Structure Analysis

Quinoline 1 or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .

Physical And Chemical Properties Analysis

Quinaldine has a molar mass of 143.19 g/mol . It appears as a colorless oil . It has a density of 1.058 g/cm3 . It has a melting point of -2 °C and a boiling point of 248 °C . It is insoluble in water .

科学研究应用

致突变性研究

已对1-甲基-2H-喹啉及其衍生物进行了突变性研究。例如,从烤沙丁鱼中分离出的衍生物2-氨基-3-甲基咪唑[4,5-f]喹啉显示出显著的突变效应。这项研究突显了在这些化合物中特定位置引入甲基基团如何影响其突变性(Nagao et al., 1981)。

光谱和结构分析

喹啉衍生物一直是广泛光谱和结构分析的研究对象。一项关于2-氯-3-甲基喹啉的研究使用了各种光谱技术和分子对接分析来了解其结构和潜在的药物应用(Kose, Atac, & Bardak, 2018)。

化学教育

1-甲基-2H-喹啉及相关化合物已被用作教育环境中的教学主题,以教授高级核磁共振光谱技术。这些化合物的合成和表征被视为教育目的的宝贵资源(Mitra, Assarpour, Seaton, & Williamson, 2002)。

抗癌研究

包括1-甲基-2H-喹啉衍生物在内的喹啉化合物在抗癌研究中显示出潜力。它们已被研究用于抑制DNA拓扑异构酶II的潜力,这是癌症治疗中的关键靶点(Peczyńska-Czoch, Pognan, Kaczmarek, & Boratýnski, 1994)。

药物发现

喹啉已被认为是药物发现中的“特权骨架”,特别是在抗癌和抗微生物应用中。喹啉的合成多样性允许生成大量结构多样的衍生物(Solomon & Lee, 2011)。

抗菌活性

喹啉衍生物的抗菌性质一直是研究的课题。一项关于2-氯-7-甲基-3-((4-((对甲苯氧基)甲基)-1H-1,2,3-三唑-1-基)甲基)喹啉的研究探讨了其晶体结构并报告了其中等抗菌活性(Ghosh, Pal, Praveena, & Mareddy, 2020)。

催化和化学反应

喹啉衍生物已被用于探索催化和化学反应的研究。例如,手性阳离子钌催化剂被用于喹啉的对映选择性氢化(Wang et al., 2011)。

帕金森病研究

从深海源真菌中分离出的一种天然喹啉生物碱显示出作为帕金森病治疗剂的潜力(Lee, Yang, Cha, & Han, 2022)。

光化学反应性

研究已探索了喹啉衍生物的光化学反应性,为其在各个领域的潜在应用提供了见解(Ono & Hata, 1983)。

纳米材料合成

借助纳米材料合成了喹啉,包括1-甲基-2H-喹啉,提高了产量并缩短了反应时间,这对于大规模药物生产具有重要意义(Chandrappa, Swathi, Kumar, & Pullela, 2020)。

安全和危害

未来方向

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

属性

IUPAC Name |

1-methyl-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORLTHPZWVELIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538914 | |

| Record name | 1-Methyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2H-quinoline | |

CAS RN |

16021-60-6 | |

| Record name | 1-Methyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)

![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)